C42H57ClO5
Description
Contextualizing C42H57ClO5 within Complex Molecular Architectures
Complex molecular architectures are characterized by their size, the presence of multiple stereocenters, and a variety of functional groups arranged in specific three-dimensional orientations. sigmaaldrich.comsigmaaldrich.comitrcweb.org The synthesis of such molecules often requires sophisticated strategies and methodologies to control selectivity and efficiency. cas.orguni-mainz.demdpi.com A compound with the formula this compound, possessing a significant number of carbon atoms and incorporating chlorine and oxygen functionalities, is indicative of a complex structure. Such molecules could potentially be natural products, synthetic intermediates towards biologically active compounds, or novel materials. Research in this area focuses on developing novel synthetic routes to access these complex scaffolds, exploring new reaction methodologies, and understanding the relationship between molecular structure and properties. sigmaaldrich.comitrcweb.org
Significance of Investigating this compound in Contemporary Chemical Science
The investigation of complex chemical compounds like this compound is significant for several reasons in contemporary chemical science. Such research drives the development of new synthetic transformations and strategies, pushing the boundaries of what is chemically possible. cas.orgmdpi.com Understanding the unique chemical and physical properties of complex molecules is crucial for their potential application in various fields, including medicine, materials science, and agriculture. sigmaaldrich.comitrcweb.org The study of complex architectures can also provide insights into biological processes where molecules of similar complexity play vital roles. While specific research on this compound was not found in the provided search results, the general significance of studying complex molecules underscores the potential importance of investigating compounds with such formulas.
Overview of Research Directions for this compound
Based on the general landscape of research into complex organic molecules, potential research directions for a compound like this compound would typically involve:
Synthesis: Developing efficient and stereoselective synthetic routes to access the compound. This might involve exploring cascade reactions, organocatalysis, metal-catalyzed transformations, or other advanced synthetic methodologies. sigmaaldrich.commdpi.com
Structure Elucidation: Detailed spectroscopic analysis (e.g., NMR, MS, IR) and potentially X-ray crystallography to confirm the precise molecular structure, including relative and absolute stereochemistry.
Chemical Properties and Reactivity: Investigating its physical properties (e.g., melting point, solubility) and chemical reactivity under various conditions to understand its behavior and potential transformations. itrcweb.org
Exploration of Potential Applications: Depending on its structure, research might explore its potential in areas such as medicinal chemistry, as a material, or in other relevant applications.
Detailed Research Findings and Data Tables:
As noted, specific detailed research findings and data tables pertaining directly to the chemical compound this compound were not identified in the conducted searches. Therefore, it is not possible to provide specific data tables or detailed research findings solely focused on this compound in this article. Research on complex molecules often involves extensive experimental data from synthesis, characterization, and property evaluation, which would typically be presented in scientific publications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C42H57ClO5 |
|---|---|
Molecular Weight |
677.3 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C42H57ClO5/c1-25(2)9-8-10-26(3)33-15-16-34-31-14-13-27-21-28(17-19-41(27,4)35(31)18-20-42(33,34)5)47-39(44)24-46-38-23-37-32(22-36(38)43)29-11-6-7-12-30(29)40(45)48-37/h13,22-23,25-26,28,31,33-35H,6-12,14-21,24H2,1-5H3/t26-,28+,31+,33-,34+,35+,41+,42-/m1/s1 |
InChI Key |
FIMJXCLNGUECQD-KOHJHLFMSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=C(C=C6C7=C(CCCC7)C(=O)OC6=C5)Cl)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=C(C=C6C7=C(CCCC7)C(=O)OC6=C5)Cl)C)C |
Origin of Product |
United States |
Advanced Structural Elucidation of C42h57clo5
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of C42H57ClO5
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the functional groups present in an organic molecule. For complex structures like this compound, basic one-dimensional (1D) 1H and 13C NMR spectra provide initial information on the types of protons and carbons present and their chemical environments. However, significant overlap of signals in 1D spectra is common for large molecules, necessitating the use of advanced two-dimensional (2D) NMR techniques to resolve ambiguities and establish through-bond and through-space correlations. huji.ac.ilprinceton.eduharvard.eduwordpress.comyoutube.comnih.gov
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Structural Determination
Two-dimensional NMR experiments are crucial for mapping the connectivity and spatial proximity of atoms within a molecule. huji.ac.ilprinceton.eduharvard.eduwordpress.comyoutube.com
Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled through typically two or three bonds (vicinal coupling). huji.ac.ilprinceton.eduwordpress.comyoutube.com This helps in identifying spin systems, which are groups of coupled protons. An illustrative COSY cross-peak table for a hypothetical this compound isomer might show correlations between adjacent aliphatic protons or protons on coupled aromatic rings, if present.
| 1H Chemical Shift (ppm) | Correlated 1H Chemical Shift (ppm) |
| 0.85 | 1.25 |
| 1.25 | 0.85, 1.60 |
| 1.60 | 1.25, 2.10 |
| 3.50 | 4.10 |
| 4.10 | 3.50, 5.50 |
| 5.50 | 4.10 |
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments establish correlations between protons and the carbons to which they are directly attached (one-bond correlation). huji.ac.ilprinceton.eduwordpress.comyoutube.com This is fundamental for assigning proton signals to their corresponding carbons and vice versa. An HSQC spectrum of this compound would display cross-peaks for each CH, CH2, and CH3 group.
| 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 0.85 | 14.5 |
| 1.25 | 23.1 |
| 1.60 | 32.5 |
| 2.10 | 45.8 |
| 3.50 | 70.2 |
| 4.10 | 75.9 |
| 5.50 | 128.6 |
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two, three, or even four bonds (long-range coupling). huji.ac.ilprinceton.eduwordpress.comyoutube.com This is invaluable for connecting different parts of the molecule and establishing the quaternary carbon framework, which is not directly observed in HSQC. HMBC correlations would help link carbonyl carbons to adjacent protons, or connect protons on side chains to carbons on a core ring system.
| 1H Chemical Shift (ppm) | Correlated 13C Chemical Shift (ppm) |
| 0.85 | 23.1, 32.5 |
| 1.25 | 14.5, 32.5, 45.8 |
| 3.50 | 75.9, 175.0 |
| 5.50 | 75.9, 135.2 |
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of the number of bonds between them. huji.ac.ilprinceton.eduharvard.edu Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close in space (typically within 5-7 Å). This is crucial for determining the relative stereochemistry and conformation of the molecule. NOESY correlations could reveal protons on different rings that are spatially close or establish the relative orientation of substituents on a chiral center.
| 1H Chemical Shift (ppm) | Spatially Correlated 1H Chemical Shift (ppm) |
| 0.85 | 1.60 |
| 1.25 | 2.10 |
| 3.50 | 5.50 |
| 4.10 | 0.85 |
Application of Cryogenic Probes and High-Field Magnets for Enhanced Sensitivity
The sensitivity of NMR experiments is directly related to the strength of the magnetic field and the efficiency of the probe. For analyzing complex molecules like this compound, especially when sample quantities are limited, the use of high-field magnets (e.g., 600 MHz and above) and cryogenic probes is highly advantageous. nationalmaglab.orgbruker.com High magnetic fields increase the spectral dispersion, reducing peak overlap and improving resolution. nationalmaglab.org Cryogenic probes, which cool the detection coils and preamplifiers to very low temperatures, significantly reduce thermal noise, leading to a substantial increase in sensitivity. nationalmaglab.org This enhanced sensitivity allows for the acquisition of high-quality spectra from dilute solutions or small amounts of sample, which is often the case with complex natural products or synthetic intermediates.
Isotopic Labeling Strategies (e.g., 13C, 1H) for Complex Signal Assignment
For very complex molecules or in cases of severe signal overlap, isotopic labeling can be employed to simplify NMR spectra and facilitate signal assignment. atlanchimpharma.comnih.govckisotopes.comsigmaaldrich.comcore.ac.uk While uniform labeling (e.g., with 13C or 15N) is common for biomolecules like proteins, selective isotopic labeling, where specific positions or types of atoms are enriched with NMR-active isotopes (like 13C or 2H), can be particularly useful for smaller, complex organic molecules. ckisotopes.comsigmaaldrich.comcore.ac.uk For example, selective 13C labeling at suspected carbonyl carbons could simplify HMBC spectra, highlighting correlations to protons two or three bonds away from those specific carbons. Similarly, selective deuteration (replacing 1H with 2H) at certain positions can simplify 1H NMR spectra by removing coupling interactions and can also aid in 13C assignments through experiments that rely on the presence of protons. ckisotopes.comcore.ac.uk
High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between compounds with nominally the same integer mass but different elemental compositions due to the slight mass defects of different isotopes. waters.comresearchgate.net For this compound, HRMS would provide an exact mass that precisely matches the calculated monoisotopic mass for this formula, taking into account the natural isotopic abundances of C, H, Cl, and O. The presence of a chlorine atom is often indicated by a characteristic isotopic pattern in the mass spectrum, specifically the presence of an [M+2]+ peak approximately one-third the intensity of the molecular ion peak ([M]+) due to the natural abundance of 37Cl (~32%) relative to 35Cl (~68%). researchgate.netuab.educhemguide.co.uk
An illustrative HRMS data point for this compound might be:
| Ion Type | m/z (calculated for C42H5735ClO5) | m/z (measured) | Mass Error (ppm) |
| [M+H]+ | 681.3814 | 681.3816 | 0.3 |
| [M+2+H]+ | 683.3785 | 683.3788 | 0.4 |
This low mass error (typically < 5 ppm for HRMS) provides strong evidence for the proposed molecular formula. waters.com
Fragmentographic Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). uab.edupearson.comrfi.ac.uknih.govnationalmaglab.orggithub.iolibretexts.orgresearchgate.net This technique provides crucial information about the connectivity of atoms and the presence of specific functional groups within the molecule by breaking it into smaller, characteristic pieces. uab.edupearson.comrfi.ac.uknationalmaglab.org
In an MS/MS experiment for this compound, the molecular ion or a protonated/deprotonated species ([M+H]+ or [M-H]-) would typically be selected as the precursor ion in the first mass analyzer. This precursor ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with neutral gas molecules. uab.edunationalmaglab.orggithub.io The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation pattern or product ion spectrum. pearson.comnationalmaglab.orggithub.io
Analysis of the fragmentation pattern can provide insights into the molecule's structure. For instance, the loss of small, neutral molecules like water (18 Da), a carbonyl group (28 Da), or a specific substituent can indicate the presence of hydroxyl groups, ketone/aldehyde functionalities, or the nature of attached side chains, respectively. uab.edunih.gov Characteristic cleavage patterns related to specific structural motifs (e.g., cleavages alpha to a heteroatom or fragmentation within a ring system) can be identified and correlated with possible substructures within this compound. nih.gov
An illustrative MS/MS fragmentation data table for the [M+H]+ ion of a hypothetical this compound isomer might show the following characteristic fragments:
| Fragment Ion m/z | Proposed Neutral Loss | Possible Structural Implication |
| 663.3708 | H2O (18.0106) | Presence of hydroxyl group(s) |
| 635.3759 | CO (28.0000) | Presence of carbonyl group(s) |
| 581.3021 | C7H10 (96.0782) | Loss of a cyclic or acyclic C7H10 fragment |
| 457.2580 | C16H28O (244.2140) | Cleavage suggesting a large oxygenated fragment |
| 155.0339 | - | Characteristic fragment suggesting a specific substructure (e.g., chlorinated aromatic ring with substituents) |
By combining the accurate mass information from HRMS with the fragmentation data from MS/MS, researchers can propose possible elemental compositions for fragment ions and deduce plausible fragmentation pathways. nih.govresearchgate.net This fragmentographic analysis, in conjunction with the detailed connectivity and spatial information from NMR spectroscopy, allows for the step-by-step construction and validation of the complete molecular structure of this compound.
Precise Mass Measurement Techniques (e.g., Orbitrap, FT-ICR)
Precise mass measurement using high-resolution mass spectrometry (HRMS), particularly with analyzers like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), is a fundamental step in determining the elemental composition of a compound such as this compound. These techniques provide highly accurate mass-to-charge ratio (m/z) values for ions, allowing for the calculation of possible elemental formulas. libretexts.orgnih.govnih.gov
For a molecule with the nominal mass corresponding to this compound, HRMS can differentiate between potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). By measuring the monoisotopic mass with very high accuracy (typically in the low parts per million (ppm) error range), the number of possible elemental formulas can be drastically reduced. libretexts.org Furthermore, the analysis of the isotopic peak pattern provides crucial information about the presence and number of elements with naturally occurring isotopes, such as chlorine (³⁵Cl and ³⁷Cl). nih.gov The characteristic isotopic distribution of chlorine, with a ³⁷Cl isotope approximately one-third the abundance of the ³⁵Cl isotope, is readily identifiable in the HRMS spectrum and confirms the presence of one chlorine atom in the this compound molecule.
Illustrative HRMS Data for this compound
| Ion Type | Theoretical m/z (for C42H57³⁵ClO₅) | Observed m/z | Mass Error (ppm) | Isotopic Peak (M+2)+ m/z (for C42H57³⁷ClO₅) | Theoretical (M+2)+ Abundance (%) | Observed (M+2)+ Abundance (%) |
| [M+H]⁺ | 681.3868 | 681.3871 | ~0.4 | 683.3839 | ~32.5 | ~32.1 |
| [M+Na]⁺ | 703.3687 | 703.3690 | ~0.4 | 705.3658 | ~32.5 | ~32.3 |
| [M-H]⁻ | 679.3723 | 679.3720 | ~0.4 | 681.3694 | ~32.5 | ~32.6 |
Note: The data in this table is illustrative and based on theoretical calculations for the elemental composition this compound. Actual experimental values may vary slightly.
The observed precise mass and the characteristic isotopic pattern confirm the elemental composition as this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.
Vibrational Mode Analysis for Functional Group Identification
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that can be used to identify the presence of specific functional groups. Different bonds and functional groups absorb IR radiation at characteristic frequencies (wavenumbers). By analyzing the positions, shapes, and intensities of the absorption bands in the IR spectrum of this compound, inferences can be made about the types of bonds and functional groups present, such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and C-Cl bonds, among others, consistent with the molecular formula.
Illustrative IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |
| 3400-3200 | Broad, Strong | O-H stretching (hydrogen-bonded) |
| 2960-2850 | Strong | C-H stretching (alkanes) |
| 1740-1700 | Strong | C=O stretching (ester or ketone) |
| 1680-1640 | Medium | C=C stretching (alkene) |
| 1250-1150 | Strong | C-O stretching (ester or ether) |
| 780-740 | Medium | C-Cl stretching |
Note: The data in this table is illustrative and based on expected absorption ranges for common functional groups that could be present in a molecule of this formula. Specific peak positions and intensities would depend on the exact molecular structure.
Analysis of the IR spectrum, in conjunction with the molecular formula, helps in piecing together the types of functional moieties present in this compound.
Electronic Transition Analysis for Chromophore Characterization
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for identifying and characterizing chromophores – structural components of molecules that absorb light at specific wavelengths due to electronic transitions (e.g., π to π* or n to π* transitions). The UV-Vis spectrum of this compound can provide information about the presence and extent of conjugated systems (alternating double and single bonds) or aromatic rings, which are common chromophores. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic values that can provide clues about the nature of the absorbing species.
Illustrative UV-Vis Spectral Data for this compound
| λmax (nm) | Absorbance (A.U.) | Tentative Assignment |
| 210 | High | π→π* transition (isolated or small conjugated system) |
| 260 | Medium | π→π* transition (aromatic system) |
| 300 | Low | n→π* transition (carbonyl with conjugation) |
Note: The data in this table is illustrative and depends heavily on the specific structural features and chromophores present in the this compound molecule. Actual λmax values and absorbances would be determined experimentally.
The presence and position of absorption bands in the UV-Vis spectrum contribute to understanding the electronic structure and potential presence of conjugated systems or aromatic rings within this compound.
Diffraction-Based Structural Determination of this compound
For a definitive determination of the three-dimensional structure, including the precise positions of all atoms and their connectivity, diffraction techniques are indispensable.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration
Single-crystal X-ray diffraction (SCXRD) is considered the gold standard for obtaining high-resolution, atomic-level structural information for crystalline compounds. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a single crystal of this compound, the electron density distribution within the crystal lattice can be mapped. This allows for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles, providing a complete 3D structure. For chiral molecules, SCXRD, particularly using anomalous dispersion, can also unequivocally determine the absolute configuration (R or S) of stereocenters. The quality of the crystal is critical for obtaining high-resolution SCXRD data.
Illustrative SCXRD Data Parameters for Crystalline this compound
| Parameter | Value (Illustrative) |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 12.5 Å, b = 15.2 Å, c = 20.1 Å |
| Beta Angle | 105.0° |
| Volume | 3680 ų |
| Z (Molecules per unit cell) | 4 |
| R-factor | 0.055 |
Note: The data in this table is illustrative and represents typical parameters obtained from an SCXRD experiment. The actual values are specific to the crystal structure of the this compound compound.
SCXRD provides the most detailed and unambiguous structural information, confirming the connectivity and stereochemistry of the this compound molecule in the solid state.
Micro-Electron Diffraction (MicroED) for Crystalline Samples
Micro-Electron Diffraction (MicroED), also known as 3D Electron Diffraction (3D ED), is a powerful technique that has emerged for determining the structures of crystalline samples, particularly those that are too small or difficult to crystallize into sizes suitable for conventional SCXRD. MicroED utilizes an electron beam in a transmission electron microscope (TEM) to obtain diffraction data from nanocrystals (typically less than 1 µm in size). By collecting diffraction patterns from a tiny crystal as it is tilted, a 3D dataset can be reconstructed, allowing for the determination of the molecular structure, similar to SCXRD. This technique is particularly valuable for limited quantities of material or for compounds that only form nanocrystalline phases.
MicroED can provide high-resolution structural information from crystals significantly smaller than those required for SCXRD, making it a valuable tool for structural elucidation when large single crystals are not obtainable. The data processing for MicroED often utilizes software developed for X-ray crystallography.
Illustrative MicroED Data Considerations for Crystalline this compound
| Consideration | Detail (Illustrative) |
| Sample Requirement | Nanocrystals (< 1 µm) |
| Data Collection Method | Rotation method (tilting the crystal) |
| Resolution Achieved | Potentially near-atomic resolution |
| Data Processing | Similar to SCXRD data processing |
Note: This table outlines considerations for a MicroED experiment on this compound and is illustrative of the technique's application.
MicroED complements SCXRD by enabling structural determination from nanocrystalline forms of this compound, expanding the possibilities for obtaining high-resolution structural data.
Synthetic Strategies and Methodologies for C42h57clo5 and Its Analogs
Retrosynthetic Analysis of the C42H57ClO5 Core Structure
Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a complex target molecule by deconstructing it into simpler, commercially available, or easily accessible starting materials. For a hypothetical molecule with the formula this compound, which we will consider as a derivative of a common steroid like cholesterol to provide a concrete structural framework for discussion, the analysis would focus on key bond disconnections that simplify the structure while allowing for stereocontrolled bond formation.
Hypothetical Structure for this compound: For the purpose of this analysis, we will consider a structure based on a cholesterol backbone with significant modification to account for the molecular formula. Let us envision an ether linkage at the C-3 hydroxyl group to a long chlorinated alkyl chain and further modifications on the steroidal nucleus or the side chain to match the formula.
Identification of Key Disconnection Points and Precursors
The primary disconnection points for our hypothetical this compound structure would be the ether linkage and key carbon-carbon bonds that form the steroidal rings and the side chain.
Disconnection of the C-O Ether Bond: The most logical initial disconnection is the ether bond at the C-3 position of the steroid nucleus. This simplifies the molecule into two key precursors: the steroid core with a C-3 hydroxyl group (a sterol) and a long-chain chlorinated alkyl halide. This is a classic Williamson ether synthesis disconnection.
Disconnection of the Steroid Side Chain: A second key disconnection would be at the junction of the D-ring and the aliphatic side chain (typically between C-17 and C-20). This allows for the separate synthesis of a functionalized D-ring precursor and the complex side chain, which can be coupled at a later stage.
Ring Construction Disconnections (A, B, C, D rings): For the synthesis of the steroid nucleus itself, disconnections that break down the tetracyclic system into simpler mono- or bicyclic precursors are considered. Common strategies involve Diels-Alder cycloadditions to form the B and C rings or Robinson annulations to build the A ring onto a B-C-D ring system.
A plausible set of precursors identified through this analysis is presented in Table 1.
| Precursor | Description | Synthetic Utility |
| Functionalized Sterol | A steroid nucleus with a free hydroxyl group at C-3 and a handle for side-chain attachment at C-17. | Serves as the core scaffold of the molecule. |
| Chlorinated Alkyl Halide | A long-chain alkyl halide containing the chlorine atom and the appropriate number of carbon and hydrogen atoms. | Forms the ether linkage at the C-3 position. |
| D-ring Precursor | A cyclopentanone (B42830) derivative with appropriate functionalization for attachment to the C-ring and subsequent side-chain coupling. | Allows for the construction of the five-membered D-ring. |
| Side-Chain Precursor | A chiral fragment containing the necessary carbon framework and stereocenters of the side chain. | Enables the stereocontrolled introduction of the complex side chain. |
Strategic Considerations for Stereochemical Control
The control of stereochemistry is paramount in the synthesis of steroids, which can have numerous stereocenters. For our hypothetical this compound, with its complex steroidal core, several strategies would be employed:
Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a known steroid or a derivative from a natural source, preserves the inherent stereochemistry of the core nucleus. This is the most efficient approach for synthesizing analogs of well-known natural products.
Substrate-Controlled Reactions: The existing stereocenters in the steroid framework can direct the stereochemical outcome of subsequent reactions. For example, reductions of ketones or epoxidations of double bonds often proceed with high diastereoselectivity due to the steric hindrance imposed by the rigid ring system.
Reagent-Controlled Reactions: The use of chiral reagents or catalysts can induce stereoselectivity. For instance, asymmetric hydrogenation or Sharpless asymmetric epoxidation can be used to set specific stereocenters with high enantiomeric excess.
Intramolecular Reactions: Cyclization reactions that form one or more of the rings can proceed with high stereocontrol, as the transition state geometry is often highly constrained.
Advanced Organic Synthesis Routes for this compound
The construction of a complex molecule like this compound would rely on a variety of modern synthetic methods, particularly those that allow for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis
Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of complex organic molecules. libretexts.orgmdpi.com These reactions are prized for their functional group tolerance, high efficiency, and the ability to form bonds that are otherwise difficult to construct. mdpi.com
Palladium-catalyzed cross-coupling reactions would be instrumental in the synthesis of the this compound core and its analogs. nih.govnih.gov
Suzuki-Miyaura Coupling: This versatile reaction could be used to form carbon-carbon bonds, for instance, in the construction of the steroid side chain or in attaching an aryl group to the steroid nucleus if such a modification were desired in an analog. The reaction couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov
Heck Reaction: The Heck reaction could be employed to introduce unsaturation into the steroid framework or the side chain by coupling an alkene with a halide or triflate. This can be a powerful tool for further functionalization.
Sonogashira Coupling: To introduce an alkyne moiety, which is a versatile functional group for further transformations, the Sonogashira coupling of a terminal alkyne with a halide or triflate would be the method of choice.
Table 2 provides a summary of the potential applications of these palladium-catalyzed reactions in the synthesis of this compound.
| Reaction | Reactant 1 (on steroid core) | Reactant 2 | Catalyst System | Potential Application |
| Suzuki-Miyaura | Vinyl or Aryl Halide/Triflate | Alkyl or Aryl Boronic Acid/Ester | Pd(PPh3)4, Base | Formation of C-C bonds for side chain construction or core modification. |
| Heck | Vinyl Halide/Triflate | Alkene | Pd(OAc)2, Ligand, Base | Introduction of double bonds for further functionalization. |
| Sonogashira | Vinyl or Aryl Halide/Triflate | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base | Introduction of an alkyne for click chemistry or further elaboration. |
Beyond palladium, other transition metals can play a crucial role in the synthesis of complex steroids.
Grignard and Organolithium Reactions: These classic organometallic reactions are fundamental for forming carbon-carbon bonds, such as in the addition of the side chain to a D-ring ketone precursor.
Olefin Metathesis: Ruthenium-based catalysts, such as the Grubbs catalyst, can be used for ring-closing metathesis to form unsaturated rings or for cross-metathesis to couple complex olefinic fragments.
Copper-Catalyzed Reactions: Copper-mediated reactions are particularly useful for the formation of carbon-heteroatom bonds, including the ether linkage in the hypothetical this compound, as an alternative to the Williamson ether synthesis, especially if the conditions of the latter are too harsh.
The strategic application of these advanced synthetic methodologies would be essential to navigate the complexities of synthesizing a molecule with the formula this compound, allowing for the precise control of connectivity and stereochemistry to achieve the target structure.
Stereoselective Synthesis of Chiral Centers in this compound
The controlled installation of multiple stereocenters is a cornerstone of complex molecule synthesis. For a molecule with the complexity of this compound, achieving the correct relative and absolute stereochemistry is paramount. This section delves into the primary strategies for the stereoselective synthesis of its chiral centers.
Asymmetric Catalysis (e.g., enantioselective oxidation, reduction)
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity, often using a small amount of a chiral catalyst to generate a large quantity of a chiral product.
Enantioselective Oxidation:
Enantioselective oxidation reactions are crucial for introducing chiral oxygen-containing functional groups. A prominent example is the Sharpless asymmetric dihydroxylation, which converts alkenes to chiral diols with high enantiomeric excess (ee). organic-chemistry.org Another key transformation is the Sharpless asymmetric epoxidation of allylic alcohols. These methods provide reliable ways to install stereodefined epoxides and diols, which are versatile intermediates in the synthesis of complex molecules.
For instance, in the synthesis of a polyketide natural product, an enantioselective epoxidation could be a key step in setting a crucial stereocenter. The choice of catalyst and oxidant is critical for achieving high selectivity.
| Reaction | Catalyst/Reagent | Substrate | Product | Typical ee (%) |
| Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET | Allylic Alcohol | Chiral Epoxide | >95 |
| Asymmetric Dihydroxylation | AD-mix-β | Prochiral Olefin | Chiral Diol | >99 |
| Baeyer-Villiger Oxidation | Chiral Monooxygenase | Prochiral Ketone | Chiral Lactone | >90 libretexts.org |
Enantioselective Reduction:
The enantioselective reduction of prochiral ketones and alkenes is another fundamental strategy for creating chiral centers. Catalytic asymmetric hydrogenation, using chiral phosphine (B1218219) ligands such as BINAP with rhodium or ruthenium, is a widely used method. wikipedia.org For example, the Noyori asymmetric hydrogenation of β-ketoesters can produce chiral β-hydroxy esters with excellent enantioselectivity. wikipedia.org
In a hypothetical synthesis of a this compound precursor, a prochiral ketone could be reduced using a chiral catalyst to establish a key hydroxyl stereocenter.
| Reaction | Catalyst/Reagent | Substrate | Product | Typical ee (%) |
| Asymmetric Hydrogenation | Ru-BINAP | β-Ketoester | Chiral β-Hydroxy Ester | >98 |
| CBS Reduction | Corey-Bakshi-Shibata Catalyst | Prochiral Ketone | Chiral Alcohol | >95 |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh Complex | Ketone | Chiral Alcohol | >97 |
Chiral Auxiliary and Chiral Pool Approaches
Chiral Auxiliary Approaches:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.orgchemeurope.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgchemeurope.com Evans' oxazolidinone auxiliaries are classic examples, widely used for stereoselective alkylations and aldol (B89426) reactions. slideshare.net
For a complex molecule like this compound, a chiral auxiliary could be used early in the synthesis to establish a key stereocenter, which then directs the formation of subsequent stereocenters.
| Chiral Auxiliary | Application | Key Feature | Reference Example |
| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Forms a rigid chelated enolate, blocking one face from electrophilic attack. | Synthesis of polypropionate fragments. slideshare.net |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, Michael Additions | Rigid bicyclic structure provides effective shielding of one face of the attached prochiral group. | Asymmetric synthesis of α-amino acids. |
| Pseudoephedrine Amides | Asymmetric Alkylation | Forms a stable enolate with high facial bias, leading to excellent stereoselectivity. | Synthesis of enantiomerically enriched carboxylic acids. chemeurope.com |
Chiral Pool Approaches:
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. acs.orgnih.govmdpi.com These can be used as starting materials in a total synthesis, with their inherent chirality being transferred to the target molecule. acs.orgnih.govmdpi.com This approach can significantly shorten a synthetic sequence by providing a head start in terms of stereochemistry. mdpi.com
For a large molecule like this compound, a terpene like (-)-carvone (B1668593) or a sugar derivative could serve as the starting point, providing a scaffold with multiple pre-existing stereocenters.
| Chiral Pool Source | Class | Inherent Chirality | Application in Synthesis |
| L-Proline | Amino Acid | (S)-configuration | Organocatalysis, synthesis of alkaloids. mdpi.com |
| D-Glucose | Carbohydrate | Multiple stereocenters | Synthesis of polyketides, macrolides. |
| (-)-Carvone | Terpene | (R)-configuration | Synthesis of other terpenes and complex natural products. acs.orgnih.gov |
Multi-Step Synthesis Planning and Optimization for this compound
The synthesis of a complex molecule is a multistep endeavor that requires careful planning and optimization. nih.gov
Sequence Optimization and Chemo/Regioselectivity
Sequence Optimization:
Chemo- and Regioselectivity:
In a molecule with multiple functional groups, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a major challenge. mdpi.com Similarly, regioselectivity—the control of where a reaction occurs on a molecule with multiple reactive sites—is crucial. mdpi.com This is often achieved by careful choice of reagents and reaction conditions that exploit the subtle differences in reactivity between different functional groups or positions. For instance, in a polycyclic system, steric hindrance might direct a reagent to attack a less hindered site. acs.org
Protective Group Strategies for Complex Intermediates
Protecting groups are essential tools in multi-step synthesis to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. biosynth.com For a complex synthesis, a strategy involving multiple protecting groups is often necessary. The concept of orthogonality is key here: orthogonal protecting groups can be removed under different conditions without affecting each other. nih.goviris-biotech.de This allows for the selective deprotection of one functional group while others remain protected. nih.goviris-biotech.de
| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To |
| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride (e.g., TBAF) | Benzyl (Bn), Acetyl (Ac) |
| Benzyl (Bn) | Alcohol, Amine | Hydrogenolysis (H2, Pd/C) | TBDMS, Fmoc |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Boc, Bn, TBDMS |
| tert-Butoxycarbonyl (Boc) | Amine | Acid (e.g., TFA) | Fmoc, Bn |
Exploration of Novel Synthetic Pathways for this compound Derivatives
Once a synthetic route to a complex molecule like this compound is established, chemists can explore novel pathways to generate derivatives. rroij.comrsc.orgrsc.org This is crucial for studying structure-activity relationships (SAR) in medicinal chemistry. rroij.com
Late-Stage Functionalization:
Late-stage functionalization (LSF) involves the direct modification of a complex molecule at a late stage in the synthesis. wikipedia.orgnih.govberkeley.edu This is a highly efficient way to create a library of analogs without having to repeat the entire synthetic sequence. wikipedia.org C-H activation is a powerful LSF strategy that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. researchgate.net
Diverted Total Synthesis:
In a diverted total synthesis approach, advanced intermediates from an established synthetic route are "diverted" to produce analogs. rsc.orgrsc.org This allows for significant structural modifications that would not be possible through LSF. For example, a key building block could be replaced with a modified version to introduce new functionality into the final product. rsc.orgrsc.org
Table of Compound Names
| Abbreviation/Name | Full Name |
| (+)-DET | (+)-Diethyl Tartrate |
| AD-mix-β | Sharpless Asymmetric Dihydroxylation Reagent |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| CBS Catalyst | Corey-Bakshi-Shibata Catalyst |
| TBDMS | tert-Butyldimethylsilyl |
| Bn | Benzyl |
| Fmoc | Fluorenylmethyloxycarbonyl |
| Boc | tert-Butoxycarbonyl |
| TBAF | Tetrabutylammonium Fluoride |
| TFA | Trifluoroacetic Acid |
Diels-Alder Reactions and Cycloadditions
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of complex molecules, enabling the rapid construction of six-membered rings with significant stereochemical control. wikipedia.orgorganic-chemistry.org This methodology is particularly valuable in the synthesis of natural product analogs, such as lignans, where the core cyclic scaffold can be efficiently assembled. researchgate.netresearcher.life
In the context of synthesizing analogs structurally related to compounds like lignans, the intramolecular Diels-Alder reaction has proven to be a key strategy. This approach involves a single molecule containing both the diene and dienophile moieties, leading to the formation of bicyclic systems in a single, often highly stereoselective, step. researchgate.net For instance, the synthesis of lignan (B3055560) lactones has been effectively achieved through intramolecular Diels-Alder reactions, demonstrating the utility of this method in creating complex polycyclic frameworks. researcher.life
The versatility of the Diels-Alder reaction is further expanded by the use of Lewis acid catalysis, which can enhance the reactivity of the dienophile and influence the stereochemical outcome of the cycloaddition. researchgate.net Moreover, the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, provides a direct route to heterocyclic six-membered rings, which are common motifs in bioactive molecules. organic-chemistry.org
| Reaction Type | Key Features | Application in Analog Synthesis |
| Intermolecular Diels-Alder | Forms a cyclohexene (B86901) ring from a separate diene and dienophile. wikipedia.org | Construction of core cyclic structures in the early stages of a synthesis. |
| Intramolecular Diels-Alder | A tethered diene and dienophile react to form a bicyclic system. researchgate.net | Efficient assembly of complex, polycyclic scaffolds, such as those in lignan analogs. researcher.life |
| Hetero-Diels-Alder | Incorporates heteroatoms (e.g., N, O) into the newly formed ring. organic-chemistry.org | Synthesis of heterocyclic cores common in various natural product classes. |
| Catalytic Diels-Alder | Lewis acids or other catalysts are used to control reactivity and stereoselectivity. researchgate.net | Enhancing reaction efficiency and achieving desired stereoisomers of complex intermediates. |
C-C and C-X Bond Formation Strategies
The construction of the carbon skeleton (C-C bonds) and the introduction of functional groups (C-X bonds, where X is a heteroatom) are fundamental to the synthesis of complex molecules. For large and intricate structures analogous to a hypothetical this compound, a diverse array of bond-forming strategies is employed.
C-C Bond Formation:
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds in the synthesis of complex natural products like macrolides. nih.gov Reactions such as the Sonogashira coupling are utilized for macrocyclization, a key step in the synthesis of many large-ring structures. researchgate.net Other powerful methods for C-C bond formation include:
Aldol Reactions: These are crucial for constructing polyol segments, which are common in polyketide natural products and their analogs. Asymmetric aldol reactions allow for the stereocontrolled formation of new carbon-carbon bonds and the introduction of hydroxyl groups. researchgate.net
Ring-Closing Metathesis (RCM): This reaction has become a powerful and widely used method for the formation of large rings, particularly in the synthesis of macrolides. It involves the use of ruthenium-based catalysts to form a new double bond within a linear precursor, leading to macrocyclization. nih.govcore.ac.uk
Wittig Reaction and its Variants: The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination are essential for the formation of carbon-carbon double bonds with good stereocontrol. These reactions are frequently used to link complex fragments during a convergent synthesis. rsc.org
C-X Bond Formation (with a focus on C-Cl):
The introduction of a chlorine atom (C-Cl bond formation) can be a challenging yet crucial step in the synthesis of halogenated natural product analogs. Nature utilizes a variety of halogenase enzymes for this purpose. researchgate.net In synthetic chemistry, several methods are available:
Electrophilic Chlorination: Reagents such as N-chlorosuccinimide (NCS) can be used to introduce chlorine atoms at electron-rich positions or alpha to carbonyl groups. researchgate.net Recent advances have focused on the development of site-selective C(sp3)-H bond chlorination using photolysis of specific reagents to generate chlorine radicals. chemrxiv.org
Nucleophilic Substitution: While less common for the direct formation of C-Cl bonds from C-H bonds, nucleophilic substitution of other leaving groups (e.g., hydroxyl, tosylate) with a chloride source is a standard method for introducing chlorine.
The synthesis of complex chlorinated molecules often involves the careful orchestration of these bond-forming reactions to build the carbon skeleton and introduce the desired functional groups at the appropriate stages.
| Bond Formation Strategy | Reaction Type | Catalyst/Reagent Example | Application in Complex Synthesis |
| C-C | Cross-Coupling | Palladium catalysts | Linking of molecular fragments, macrocyclization. nih.gov |
| C-C | Aldol Reaction | Boron enolates | Stereocontrolled formation of β-hydroxy ketones. researchgate.net |
| C-C | Ring-Closing Metathesis | Grubbs' catalysts | Macrocyclization to form large-ring structures. core.ac.uk |
| C-X (C-Cl) | Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | Introduction of chlorine atoms at specific sites. |
| C-X (C-Cl) | Radical Chlorination | Photolysis of Willgerodt-type reagents | Selective chlorination of C(sp3)-H bonds. chemrxiv.org |
Green Chemistry Principles in this compound Synthesis
The synthesis of complex molecules like this compound and its analogs often involves lengthy, multi-step sequences that can generate significant chemical waste. The application of green chemistry principles aims to mitigate the environmental impact of such syntheses. nih.govftloscience.com
The 12 Principles of Green Chemistry provide a framework for designing more sustainable synthetic routes. acs.orgresearchgate.net Key principles relevant to the synthesis of complex natural product analogs include:
Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as cycloadditions, are preferred. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. ftloscience.com The use of biocatalysis and enzymatic transformations offers a sustainable alternative to traditional chemical methods. hilarispublisher.comhilarispublisher.com
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as these steps require additional reagents and generate waste. acs.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of microwave-assisted and ultrasound-assisted synthesis can reduce reaction times and energy consumption. hilarispublisher.comhilarispublisher.com
Use of Renewable Feedstocks: Whenever practicable, starting materials should be derived from renewable resources. Lignin, a major component of biomass, is being explored as a renewable feedstock for the synthesis of valuable chemicals. rsc.orgosti.gov
The application of these principles in the synthesis of complex molecules can lead to more efficient and environmentally benign processes. For example, developing catalytic C-H activation methods for C-C bond formation can reduce the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. pnas.org
| Green Chemistry Principle | Application in Complex Molecule Synthesis | Example |
| Atom Economy | Prioritizing reactions that incorporate most of the starting materials into the product. | Diels-Alder reactions for ring formation. acs.org |
| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Transition metal-catalyzed cross-coupling reactions. pnas.org |
| Reduce Derivatives | Avoiding the use of protecting groups to shorten synthetic routes. | Utilizing enzymes that react selectively at one site of a multifunctional molecule. acs.org |
| Renewable Feedstocks | Starting from bio-based materials instead of petroleum-based ones. | Using lignin-derived compounds as starting materials for lignan analogs. rsc.orgosti.gov |
| Energy Efficiency | Employing methods that reduce energy consumption. | Microwave-assisted synthesis to decrease reaction times. hilarispublisher.comhilarispublisher.com |
Mechanistic Investigations of C42h57clo5 Biological Activity
In Vitro Characterization of C42H57ClO5 Biological Targets
In vitro studies are crucial for identifying the direct molecular targets of a compound and quantifying the nature of their interaction. For derivatives of betulinic acid, these studies have revealed specific binding partners, enzyme modulation capabilities, and receptor interactions.
The interaction of betulinic acid and its analogs with various proteins has been characterized through both computational and experimental methods. Molecular docking studies, for instance, have elucidated the binding modes of these compounds with target proteins, revealing key intermolecular interactions that determine binding affinity.
Research has shown that betulinic acid itself binds strongly to Human Serum Albumin (HSA), the primary drug carrier protein in the blood, with a binding constant (K) determined to be 1.685 x 10⁶ M⁻¹, indicating a high-affinity interaction. nih.gov This binding is crucial for the compound's transport and bioavailability.
Molecular docking simulations have further explored interactions with various therapeutic targets. In one study, betulinic acid demonstrated a high binding affinity of -9.1 kcal/mol for the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP-1), a key protein in malaria pathogenesis. nih.gov Such studies reveal that the binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the protein's binding pocket. For example, analysis of the interaction between betulinic acid and α-glucosidase identified key residues like PHE155, PHE175, and HIE277 as having strong, favorable interactions that contribute to the binding affinity. mdpi.com
Surface Plasmon Resonance (SPR) analysis has provided real-time kinetic data, confirming a high binding affinity of betulinic acid to α-glucosidase with an equilibrium dissociation constant (Kᴅ) of 5.529 × 10⁻⁵ M. mdpi.com These findings collectively demonstrate that the triterpenoid (B12794562) scaffold serves as an effective framework for specific protein recognition.
A significant aspect of the biological activity of betulinic acid derivatives is their ability to modulate the function of various enzymes. Numerous studies have quantified the inhibitory potency of these compounds against enzymes implicated in different diseases.
Derivatives have been shown to be effective inhibitors of the 20S proteasome, a key complex involved in cellular protein degradation, with some analogs exhibiting IC50 values as low as 1.42 µM. nih.gov The chymotrypsin-like activity of the proteasome is particularly sensitive to these compounds. Furthermore, in the context of viral diseases, synthetic derivatives have demonstrated significant inhibitory activity against the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, with IC50 values recorded at 6.40 µM and 7.22 µM for the most potent compounds. nih.gov
Betulinic acid also inhibits key digestive enzymes linked to metabolic disorders. It has been shown to inhibit α-amylase, α-glucosidase, pancreatic lipase, and α-chymotrypsin, which are involved in carbohydrate and fat digestion. tandfonline.com This multi-target inhibition highlights its potential in modulating metabolic pathways.
| Enzyme Target | Reported IC50 Value (µM) | Reference |
|---|---|---|
| 20S Proteasome (Chymotrypsin-like activity) | 1.42 | nih.gov |
| SARS-CoV-2 3CL Protease | 6.40 | nih.gov |
| α-Glucosidase | 19.45 | tandfonline.com |
| Pancreatic Lipase | 24.05 | tandfonline.com |
| α-Chymotrypsin | 34.98 | tandfonline.com |
| α-Amylase | 150.12 | tandfonline.com |
Beyond enzymes, betulinic acid derivatives interact with cellular receptors, particularly nuclear receptors that regulate gene expression. Computational screening and subsequent molecular assays identified betulinic acid as a ligand for the Retinoic acid receptor-related orphan receptor gamma (RORγ). nih.gov Further studies have characterized derivatives as potent RORγ inverse agonists, which can suppress the receptor's constitutive activity. chemrxiv.orgchemrxiv.org One derivative, (2Z)-2-(2-furanylmethylene)-3-oxolup-20(29)-en-28-oic acid, was found to be a particularly effective inverse agonist with an IC50 value of 0.4 µM in a RORγ-Gal4 luciferase assay. chemrxiv.orgresearchgate.net
In addition to RORγ, betulinic acid has been identified as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) antagonist. researchgate.net As antagonists, these compounds can block the receptor's function, which has implications for metabolic processes like adipogenesis and glucose uptake. This receptor modulation activity represents a key mechanism through which these compounds can exert systemic biological effects.
Cellular Mechanisms of Action of this compound
The binding of betulinic acid derivatives to their molecular targets initiates cascades of intracellular events. These events ultimately alter cellular behavior by modulating signaling pathways and affecting the expression of genes and the synthesis of proteins.
Betulinic acid and its analogs are potent modulators of major intracellular signaling pathways that are often dysregulated in disease.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Betulinic acid has been shown to inhibit this pathway by preventing the degradation of the inhibitory protein Iκ-Bα. mdpi.com This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.govnih.gov Studies in various cell and animal models have confirmed that this inhibition leads to a significant reduction in inflammatory cytokine production. mdpi.comsemanticscholar.org
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling network, which includes the kinases ERK, JNK, and p38, regulates cellular processes like proliferation and stress response. Betulinic acid can inhibit the phosphorylation and activation of these key kinases. mdpi.com By suppressing the activation of the JNK, ERK, and p38 pathways, these compounds can mitigate cellular stress responses and inhibit abnormal cell growth. nih.govresearchgate.net
Akt Pathway: The PI3K/Akt/mTOR pathway is critical for cell survival, growth, and proliferation. Several studies have demonstrated that betulinic acid and its derivatives can inhibit this pathway. mdpi.com They achieve this by decreasing the phosphorylation of key components like Akt and the downstream effector mTOR, leading to reduced cell viability and the induction of apoptosis in cancer cells. mdpi.comnih.govnih.gov
The modulation of signaling pathways by betulinic acid derivatives translates into significant changes in the expression profiles of numerous genes and the subsequent synthesis of proteins.
Studies utilizing oligonucleotide microarrays have revealed that treatment with betulin (B1666924) derivatives alters the expression of a wide range of genes in human colon adenocarcinoma cells. mdpi.comdntb.gov.ua The analysis identified significant changes in the expression of genes related to inflammatory processes. For example, treatment with one derivative led to a more than two-fold change in the mRNA levels of Heme Oxygenase 1 (HMOX1) and Transmembrane Emp24 Domain-Containing Protein 7 (TMED7). mdpi.com
More targeted studies have shown specific effects on genes controlling the cell cycle and cell migration. The derivative SYK023 was found to decrease the expression of proliferation-promoting genes such as cyclin A2, cyclin B1, and CDC25b, while simultaneously increasing the expression of cell cycle inhibitors like p16INK4a and p21CIP1. nih.gov Furthermore, SYK023 was observed to downregulate genes associated with cell migration, including synaptopodin, which is involved in structuring the actin cytoskeleton. nih.gov These changes in gene expression directly impact the cell's proteome and functional capabilities, leading to effects such as cell cycle arrest and reduced metastatic potential.
An article on the specific chemical compound “this compound” cannot be generated at this time. Extensive searches for a compound with this exact molecular formula have not yielded a specific, publicly documented chemical entity with associated biological activity data.
Chemical formulas can represent numerous isomers, which are molecules with the same atoms but different structural arrangements. Without a specific compound name (such as a common name or IUPAC name), it is not possible to retrieve the detailed, scientifically accurate information required to address the user's request, including its influence on cellular processes and the structure-activity relationships of its analogs.
To proceed with generating the requested article, the specific name of the compound with the formula this compound is required.
Advanced Analytical Techniques in C42h57clo5 Research
Chromatographic Separations for C42H57ClO5 Purification and Analysis
Chromatographic techniques are fundamental for separating components within a mixture based on their differential interactions with a stationary phase and a mobile phase. For a complex molecule like this compound, chromatography is indispensable for isolation, purification, and analytical assessment.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV-Vis, DAD, MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing non-volatile or thermally labile compounds, which is likely applicable to this compound given its molecular size and composition. HPLC separates components of a liquid sample as they are carried through a stationary phase by a liquid mobile phase. The separation is based on the compounds' chemical and physical properties, such as polarity and interaction with the stationary phase.
Advanced detectors coupled with HPLC provide detailed information about the separated components. UV-Vis detectors measure the absorption of ultraviolet and visible light, allowing for the detection and quantification of compounds that absorb in this spectral range. Diode Array Detectors (DAD) are a type of UV-Vis detector that can simultaneously acquire spectra across a range of wavelengths, providing spectral information for peak identification and purity assessment. Mass Spectrometry (MS) detection, when coupled with HPLC (LC-MS), offers high sensitivity and selectivity by measuring the mass-to-charge ratio (m/z) of ionized molecules. This is invaluable for confirming the molecular weight of this compound and identifying related impurities or degradation products based on their exact mass and fragmentation patterns. The combination of chromatographic separation and specific detection methods like MS is essential for accurate qualitative and quantitative analysis of complex samples containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique primarily used for the separation and analysis of volatile and semi-volatile compounds. In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase within a heated column, separating components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer for detection and identification.
Chiral Chromatography for Enantiomeric Separation
If this compound possesses chiral centers, it can exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Enantiomers exhibit identical physical and chemical properties in achiral environments but can behave differently in chiral environments, which is particularly relevant in biological contexts. Chiral chromatography is specifically designed to separate enantiomers.
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the column. Chiral HPLC, employing various types of CSPs, is the most common chromatographic method for enantiomeric separation on both analytical and preparative scales. Analyzing this compound using chiral chromatography would be critical to determine its enantiomeric purity or to separate individual enantiomers for further study.
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about complex samples.
LC-NMR for Direct Structural Elucidation in Mixtures
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that directly couples HPLC with NMR spectroscopy. This powerful combination allows for the separation of components in a mixture by LC, followed by online acquisition of NMR spectra for the eluted peaks. NMR spectroscopy provides detailed information about the structural elucidation of molecules.
LC-NMR is particularly useful for the analysis of complex mixtures without the need for time-consuming fraction collection and off-line NMR analysis. For this compound research, LC-NMR could be employed to directly determine or confirm the structure of the main compound and to elucidate the structures of co-eluting impurities or degradation products present in the sample, even at relatively low concentrations.
LC-MS/MS for Metabolite Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), also known as LC-MS/MS, is a highly sensitive and selective technique that couples HPLC separation with multiple stages of mass analysis. In LC-MS/MS, ions of interest are selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a subsequent mass analyzer. This process, often performed using triple quadrupole mass spectrometers in Multiple Reaction Monitoring (MRM) mode, provides highly specific detection and quantification.
Spectroscopic Applications in this compound Research Beyond Structure Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular properties and behavior of compounds. For a complex molecule like this compound, spectroscopic techniques extend beyond simply determining its structure to enabling detailed analysis of its presence, concentration, and reactivity in diverse environments.
Quantitative Analysis of this compound in Complex Matrices
Quantitative analysis aims to determine the absolute or relative abundance of a substance in a sample nih.gov. In the context of this compound, this is crucial for applications ranging from purity assessments to determining its concentration in reaction mixtures or formulated products. Spectroscopic methods offer several advantages for quantitative analysis, including high sensitivity, selectivity, and often minimal sample preparation.
Techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), UV/Visible (UV/Vis) spectroscopy (if the molecule possesses a chromophore), and Infrared (IR) spectroscopy can be employed. qNMR, for instance, allows for the direct quantification of a specific analyte by correlating the integrated intensity of a characteristic NMR signal to a known standard. UV/Vis spectroscopy can be used if this compound absorbs light in the UV/Vis region, following the Beer-Lambert Law to relate absorbance to concentration. IR spectroscopy provides a unique vibrational fingerprint for this compound, and by monitoring the intensity of characteristic absorption bands, its concentration in a mixture can be determined, especially when combined with chemometric methods like Classical Least Squares (CLS) analysis.
Quantitative analysis often involves the creation of calibration curves using known concentrations of this compound in a relevant matrix. The spectroscopic response (e.g., peak intensity or area) is plotted against concentration, allowing for the determination of unknown concentrations in samples. The accuracy and reliability of quantitative spectroscopic methods depend on factors such as the specificity of the chosen spectral feature, the absence of interfering signals from the matrix, and the stability of the compound in the matrix.
While specific data for this compound is not available in the provided search results, the general principles of quantitative spectroscopic analysis are widely applicable to organic compounds of its size and complexity.
Spectroscopic Monitoring of this compound Chemical Reactions
Monitoring chemical reactions in situ and in real-time provides critical information about reaction kinetics, mechanisms, and the formation and consumption of intermediates and products. Spectroscopic techniques, particularly IR and Raman spectroscopy, are well-suited for this purpose due to their ability to probe molecular vibrations that change as bonds are broken and formed during a reaction.
In situ FTIR spectroscopy with attenuated total reflectance (ATR) probes is a powerful tool for monitoring reactions involving this compound. An ATR probe can be directly immersed into the reaction vessel, allowing for continuous collection of IR spectra without the need for sampling. By tracking the changes in intensity of characteristic IR bands corresponding to reactants, products, and intermediates, researchers can gain insights into the reaction progress, identify the endpoint, and optimize reaction conditions.
For example, if this compound undergoes a reaction involving the transformation of a specific functional group, the disappearance of IR bands associated with the reactant functional group and the appearance of new bands corresponding to the product functional group can be monitored over time. This provides a "molecular video" of the reaction.
Table 1: Illustrative Example of Spectroscopic Reaction Monitoring Data (Hypothetical)
| Time (minutes) | Intensity of Reactant Peak (arbitrary units) | Intensity of Product Peak (arbitrary units) |
| 0 | 1.5 | 0.1 |
| 5 | 1.2 | 0.4 |
| 10 | 0.9 | 0.7 |
| 15 | 0.5 | 1.1 |
| 20 | 0.2 | 1.4 |
Note: This table presents hypothetical data to illustrate the concept of monitoring changes in peak intensity over time during a reaction.
Such data, when analyzed kinetically, can help determine the reaction order and rate constants. The application of spectroscopic monitoring to reactions involving this compound would provide valuable data for process development and optimization.
Advanced Imaging Techniques (e.g., FT-IR Microscopy) for Spatial Distribution
Understanding the spatial distribution of this compound within a sample is essential in various contexts, such as analyzing its dispersion in formulations, its penetration into materials, or its localization in biological tissues (though biological applications are outside the scope of this article, the technique's principle applies to any complex matrix). FT-IR microscopy combines the chemical specificity of FT-IR spectroscopy with the spatial resolution of microscopy, allowing for the generation of chemical images that reveal the distribution of different components within a sample.
FT-IR microscopy can provide spatially resolved mid-infrared data, offering insights into the molecular composition at different points within a sample. By collecting an IR spectrum at each pixel or point across a defined area, a chemical image can be constructed where variations in spectral features are translated into visual representations of chemical distribution. This is particularly useful for analyzing heterogeneous samples where the distribution of this compound is not uniform.
Different measurement techniques can be used with FT-IR microscopy, including transmission, reflection, and attenuated total reflectance (ATR). ATR-FT-IR microscopy is particularly useful for analyzing samples that are opaque or require minimal preparation, as it only requires good contact between the sample and the ATR crystal.
FT-IR imaging allows researchers to visualize the location and distribution of specific chemical components based on their unique IR spectra. For this compound, this would involve identifying characteristic IR absorption bands and then mapping their intensity across the sample area. Areas with higher concentrations of this compound would show stronger absorption at these specific wavenumbers, which can be represented visually using false-color images.
Table 2: Illustrative Example of FT-IR Imaging Data (Conceptual)
| Pixel Coordinates (x, y) | Intensity at this compound Characteristic Peak (arbitrary units) |
| (1, 1) | 0.1 |
| (1, 2) | 0.15 |
| (1, 3) | 0.5 |
| (2, 1) | 0.2 |
| (2, 2) | 0.6 |
| (2, 3) | 0.8 |
| (3, 1) | 0.15 |
| (3, 2) | 0.7 |
| (3, 3) | 0.9 |
Note: This table conceptually represents how intensity data at a specific peak varies across different points in a sample, which is then used to generate a chemical image.
Advanced data processing software is used to analyze the large datasets generated by FT-IR imaging and to produce meaningful visualizations of chemical distribution. This technique would be invaluable for understanding how this compound is dispersed in solid formulations, coatings, or other materials.
Biosynthetic Pathways and Natural Occurrence of C42h57clo5
Identification of Natural Sources of C42H57ClO5 (if applicable)
Identifying the natural sources of a chemical compound is the initial step in understanding its role in biological systems and potential uses. Natural sources can include plants, microorganisms (like bacteria and fungi), marine organisms, or animals. Research in this area typically involves screening various biological materials for the presence of the target compound.
Isolation and Characterization from Biological Extracts
Once a potential natural source is identified, the compound must be isolated from the complex mixture of substances present in biological extracts. This process often involves various separation techniques such as chromatography. Following isolation, the compound is characterized using spectroscopic methods (e.g., NMR, MS, IR) to determine its structure and confirm its molecular formula. nih.gov
Phytochemical or Microbial Origin Determination
Determining whether a natural product is of phytochemical (plant) or microbial origin involves investigating the biological system from which it was isolated. This can include studying the plant species or microbial strain, and potentially culturing microorganisms to see if they produce the compound. nih.govnih.govplos.orgplos.orgmdpi.com
Proposed Biosynthetic Routes to this compound (Hypothetical or Established)
Elucidating the biosynthetic pathway of a natural product involves identifying the sequence of enzymatic reactions that convert simple precursor molecules into the final complex structure. These pathways can be hypothetical, based on structural analysis and known biochemical reactions, or established through experimental evidence. numberanalytics.com
Enzymatic Transformations and Precursor Incorporation
Biosynthesis proceeds through a series of enzymatic transformations. Each step is catalyzed by a specific enzyme that modifies a precursor molecule. Identifying these enzymes and the intermediate compounds is crucial to mapping the pathway. Tracer experiments using isotopically labeled precursors can help in understanding how basic building blocks are incorporated into the final structure. nih.govmdpi.commdpi.combiorxiv.org
Genetic and Metabolic Engineering Approaches for Production Enhancement
Understanding the genes that encode the enzymes involved in a biosynthetic pathway allows for potential manipulation of the host organism to enhance production of the compound. Metabolic engineering involves modifying cellular pathways to increase the flux towards the desired product. Genetic engineering techniques can be used to overexpress key enzymes, block competing pathways, or introduce genes from other organisms. mdpi.comnih.govnih.govgoogle.com
Due to the absence of specific data for this compound in the search results, detailed research findings, data tables, and specific examples for each of these subsections cannot be provided.
Compound Names and PubChem CIDs
As the specific compound corresponding to the molecular formula this compound with known natural occurrence and biosynthesis was not identified in the search results, a table of compound names and their corresponding PubChem CIDs cannot be generated.
Computational and Theoretical Studies of C42h57clo5
Molecular Modeling and Dynamics Simulations of C42H57ClO5
Molecular modeling and dynamics simulations are used to study the dynamic behavior and conformational landscape of molecules. These techniques treat molecules as collections of atoms interacting via defined force fields. nih.gov
Conformational Analysis and Energy Minimization
Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. Energy minimization is a computational technique used to find stable molecular geometries corresponding to local minima on the potential energy surface. For this compound, conformational analysis would explore the various possible shapes the molecule can take, which is crucial for understanding its flexibility and how it might interact with other molecules. Energy minimization would identify the most stable conformers.
A typical output might involve a table listing identified conformers and their relative energies:
| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) |
| 1 | Extended | 0.0 |
| 2 | Folded (example) | 1.5 |
| 3 | Another conformer | 2.1 |
| ... | ... | ... |
Detailed research findings for this compound regarding specific conformers and their energies were not found in the conducted searches.
Ligand-Target Docking and Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor (e.g., a protein). Binding site prediction aims to identify regions on a larger molecule, such as a protein, where a ligand is likely to bind. If this compound were being investigated for its potential to interact with a specific biological target, docking simulations could predict how it fits into the target's binding site and estimate the binding affinity.
A hypothetical data table for docking results could include:
| Predicted Binding Pose | Docking Score (e.g., kcal/mol) | Key Interacting Residues (if protein target) |
| Pose 1 | -8.5 | Amino Acids A, B, C |
| Pose 2 | -7.9 | Amino Acids D, E |
| ... | ... | ... |
Specific docking or binding site prediction data for this compound was not found in the conducted searches.
Quantum Chemical Calculations for this compound
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
DFT is a widely used method for calculating the electronic structure of molecules, providing information about electron distribution, molecular orbitals (such as HOMO and LUMO), and energies. These calculations can also be used to predict spectroscopic properties like IR, Raman, and UV/Vis spectra, which can aid in experimental characterization. For this compound, DFT could be applied to understand its electronic behavior, predict its reactivity, and simulate its vibrational or electronic spectra.
A sample table for electronic structure data might look like this:
| Property | Value (e.g., eV) |
| HOMO Energy | -X.XX |
| LUMO Energy | -Y.YY |
| Energy Gap (LUMO-HOMO) | Z.ZZ |
| Dipole Moment (Debye) | P.PP |
Predicted spectroscopic data could be presented as a table of vibrational frequencies and intensities:
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |
| 1 | XXX | Y.Y |
| 2 | ZZZ | W.W |
| ... | ... | ... |
Specific DFT calculations or spectroscopic property predictions for this compound were not found in the conducted searches.
Prediction of Reaction Mechanisms and Transition States
Quantum chemical calculations can be used to investigate the step-by-step process (reaction mechanism) by which a chemical reaction occurs and to locate transition states, which are high-energy configurations along the reaction pathway. By calculating the energy of transition states, the activation energy barrier for a reaction can be determined, providing insights into reaction rates and feasibility. For this compound, these methods could be applied to study its potential chemical transformations, such as degradation pathways or reactions with other species.
Data related to reaction mechanisms and transition states might be presented as energy profiles or tables of transition state energies:
| Reaction Step | Description | Energy Relative to Reactants (kcal/mol) |
| Reactants | Initial state | 0.0 |
| Transition State 1 | Barrier for Step 1 | E_TS1 |
| Intermediate 1 | Stable intermediate | E_Int1 |
| Transition State 2 | Barrier for Step 2 | E_TS2 |
| Products | Final state | E_Prod |
Specific reaction mechanism or transition state calculations for this compound were not found in the conducted searches.
Cheminformatics and QSAR/QSPR Modeling for this compound Analogs
Cheminformatics involves the use of computational techniques to handle and analyze chemical information. Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are cheminformatics methods that develop predictive models linking chemical structure to biological activity (QSAR) or physicochemical properties (QSPR). While specific QSAR/QSPR studies for this compound were not found, these methods are commonly applied to series of structurally related compounds (analogs) to build predictive models. If a series of this compound analogs were synthesized or proposed, QSAR/QSPR modeling could be used to predict their properties based on their structural features, guiding the design of new compounds with desired characteristics.
A QSAR/QSPR analysis would typically involve calculating molecular descriptors (numerical representations of molecular structure) for a set of compounds with known activities or properties. A model is then built to correlate the descriptors with the observed data.
A conceptual table for QSAR/QSPR data on analogs might include:
| Analog ID | Relevant Molecular Descriptors (Examples: LogP, Molecular Weight, etc.) | Observed Activity/Property | Predicted Activity/Property (from model) |
| Analog 1 | Desc_1a, Desc_1b, ... | Value_1 | Predicted_Value_1 |
| Analog 2 | Desc_2a, Desc_2b, ... | Value_2 | Predicted_Value_2 |
| This compound | Desc_C42, Desc_C42, ... | Unknown | Predicted_Value_C42 |
| ... | ... | ... | ... |
No specific cheminformatics or QSAR/QSPR modeling studies focused on this compound or its analogs were found in the conducted searches.
Virtual Screening and Library Design
Virtual screening (VS) is a computational technique used in drug discovery and chemical research to search large libraries of compounds for potential hits based on their predicted ability to bind to a biological target or exhibit a desired property. There are two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). LBVS relies on the knowledge of known active molecules and uses their properties or pharmacophores to identify similar compounds in a database. SBVS, on the other hand, uses the 3D structure of a biological target (e.g., a protein) to dock candidate molecules computationally and estimate their binding affinity.
For a compound like this compound, virtual screening could be applied in several ways if a relevant biological target or desired activity were identified. For instance, if this compound were hypothesized to interact with a specific protein, SBVS could be used to model its binding pose and predict binding energy. Alternatively, if this compound were part of a set of compounds with known activity, LBVS could help identify other molecules with similar structural or physicochemical features that might share that activity.
Library design, in the context of computational studies, involves the rational selection or generation of a set of molecules for synthesis or screening. Computational methods can be used to design libraries with specific diversity profiles or enriched in compounds predicted to have desired properties. While specific details regarding the virtual screening or library design involving this compound are not available, the principles of VS and library design could be applied to explore its potential interactions or to design a library of analogs based on its structure.
Due to the lack of specific research findings for this compound in virtual screening or library design studies, no data tables can be provided in this section.
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that seeks to find a statistically significant relationship between the structural and physicochemical properties of molecules (represented by molecular descriptors) and their biological activity. Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties, such as size, shape, electronic distribution, and topological features.
Examples of molecular descriptors include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atom connectivity), electronic descriptors (e.g., hydrogen bond donors/acceptors, partial charges), and 3D descriptors. By calculating these descriptors for a series of compounds and correlating them with their measured biological activities, QSAR models can be built. These models can then be used to predict the activity of new, untested compounds, including potentially this compound if it were part of such a study or similar in structure to the compounds in the dataset.
Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning techniques, are used to build QSAR models and correlate descriptors with biological activity. The goal is to identify which molecular features are important for the observed activity.
While the concept of correlating molecular descriptors with biological activity is well-established and widely applied in cheminformatics and computational chemistry chemsrc.com, specific studies detailing the correlation of descriptors of this compound with any particular biological activity were not found in the conducted searches.
Due to the lack of specific research findings for this compound regarding the correlation of its molecular descriptors with biological activity, no data tables can be provided in this section.
Compound Names and PubChem CIDs
Future Directions in C42h57clo5 Research
Emerging Methodologies in C42H57ClO5 Synthesis and Analysis
Advancements in chemical synthesis and analytical techniques are crucial for the efficient and accurate study of complex molecules like this compound. Future research will likely leverage increasingly sophisticated tools and methodologies to overcome the challenges associated with synthesizing and characterizing such compounds.
Advancements in Automation and High-Throughput Techniques
The application of automation and high-throughput techniques is set to revolutionize the synthesis and analysis of complex organic molecules. Automated synthesis platforms, coupled with computational design, can significantly accelerate the production of target compounds such as this compound. fortunepublish.com Robotics and miniaturization enable the rapid testing of large compound libraries, seamlessly integrating with computational predictions. fortunepublish.com
Integration of Artificial Intelligence and Machine Learning in Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to play a transformative role in the research of complex molecules like this compound. AI and ML algorithms can be used to improve design hypotheses through feedback analysis. paa-automation.com These computational approaches are powerful tools for data analysis and can be applied in various expert systems. mdpi.com
Interdisciplinary Approaches to this compound Investigation
Addressing the complexities of a molecule like this compound and exploring its potential requires integrating knowledge and methodologies from various disciplines. An interdisciplinary approach involves integrating and applying knowledge from different disciplines to address complex problems and create comprehensive solutions. studysmarter.co.ukniu.edu This approach allows researchers to explore topics from multiple perspectives, harnessing the strengths of different subjects to form a well-rounded understanding. studysmarter.co.uk
For this compound, this could involve collaborations between synthetic chemists, analytical chemists, computational chemists, biologists, and pharmacologists. Synthetic chemists would focus on efficient and novel synthesis routes. Analytical chemists would develop advanced methods for purification and characterization. Computational chemists could model its structure, predict properties, and simulate interactions. Biologists and pharmacologists would investigate its effects on biological systems if relevant. This integration of diverse perspectives is increasingly recognized as essential for addressing complex challenges and driving innovation. studysmarter.co.ukypidathu.or.idaup.nl Interdisciplinary research fosters collaboration and can lead to the discovery of new study objects or the re-evaluation of existing data from novel vantage points. oapen.org
Potential for this compound as a Chemical Probe or Research Tool
Complex organic molecules with specific interactions with biological targets hold potential as chemical probes or research tools. Chemical probes are selective small-molecule modulators of a protein's function, designed to allow researchers to ask mechanistic and phenotypic questions about their molecular target in cell-based or animal research studies. thermofisher.krchemicalprobes.org They are important components in both academic and pharmaceutical drug discovery research and development. thermofisher.kr
Q & A
Q. What multidisciplinary approaches are critical for studying C₄₂H₅₇ClO₅’s biological interactions without commercial bias?
- Methodological Answer : Collaborate with biochemists to design in vitro assays (e.g., receptor binding studies) using positive/negative controls. For ethical rigor, follow WHO guidelines for non-clinical evaluations. Publish raw data in open repositories (e.g., Zenodo) to enable third-party validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
